molecular formula C14H27NO B13752164 N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide CAS No. 57233-04-2

N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide

Cat. No.: B13752164
CAS No.: 57233-04-2
M. Wt: 225.37 g/mol
InChI Key: MTOKWHLXXJOHAZ-UHFFFAOYSA-N
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Description

N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of isopropyl groups and a methylcyclohexane ring, making it a unique molecule in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methylcyclohexanecarboxylic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by the final coupling reaction. Industrial production methods often focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and halogenated derivatives. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide stands out due to its unique structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

57233-04-2

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

5-methyl-N,2-di(propan-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H27NO/c1-9(2)12-7-6-11(5)8-13(12)14(16)15-10(3)4/h9-13H,6-8H2,1-5H3,(H,15,16)

InChI Key

MTOKWHLXXJOHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)NC(C)C)C(C)C

Origin of Product

United States

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